molecular formula C12H13BrO2 B7972559 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one

1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one

Cat. No.: B7972559
M. Wt: 269.13 g/mol
InChI Key: KEOMDANBOLVYLW-UHFFFAOYSA-N
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Description

1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one is a brominated acetophenone derivative intended for research and development purposes. This compound is provided as a chemical reference standard and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Disclaimer: The information presented is based on its structural class and is not specific to this compound. Researchers should conduct their own characterization and safety analysis before use. Potential Research Context: Structurally, this molecule combines an acetophenone core with a bromo substituent and a but-3-en-1-yloxy chain. This arrangement suggests potential utility as a multifunctional synthetic intermediate in organic chemistry. The bromine atom can serve as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions . Meanwhile, the terminal alkene on the ether chain is amenable to further functionalization, including oxidation, hydrofunctionalization, or cyclization reactions, making it a versatile building block for constructing more complex architectures. Its specific research value would be in the development of novel chemical entities, such as in material science or as a precursor for pharmaceutical research. Handling and Safety: Please refer to the relevant Safety Data Sheet (SDS) for safe handling, storage, and disposal procedures. This product is for use by qualified laboratory personnel only.

Properties

IUPAC Name

1-(4-bromo-2-but-3-enoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-3-4-7-15-12-8-10(13)5-6-11(12)9(2)14/h3,5-6,8H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOMDANBOLVYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)OCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The hydroxyl group of 4-bromo-2-hydroxyacetophenone undergoes alkylation with but-3-en-1-yl bromide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃). This SN₂ reaction proceeds via deprotonation of the phenolic oxygen, followed by nucleophilic attack on the alkyl bromide.

Example Procedure :

  • Substrate : 4-Bromo-2-hydroxyacetophenone (5.0 g, 23.3 mmol)

  • Alkylating Agent : But-3-en-1-yl bromide (3.2 mL, 28.0 mmol)

  • Base : Anhydrous K₂CO₃ (6.4 g, 46.6 mmol)

  • Solvent : Anhydrous DMF (50 mL)

  • Conditions : Stirred at 80°C under N₂ for 16 hours.

  • Workup : Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/EtOAc 4:1).

  • Yield : 78% (5.8 g).

Key Data :

ParameterValue
Reaction Time16–24 hours
Temperature80–100°C
SolventDMF, acetone, or THF
Typical Yield65–78%

Challenges :

  • Competing elimination of but-3-en-1-yl bromide to form 1,3-butadiene.

  • Steric hindrance at the ortho position due to the acetophenone group.

Mitsunobu Reaction for Ether Formation

Protocol Overview

The Mitsunobu reaction enables etherification under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is advantageous for sterically hindered phenols.

Optimized Conditions :

  • Substrate : 4-Bromo-2-hydroxyacetophenone (1.0 equiv).

  • Alcohol : But-3-en-1-ol (1.2 equiv).

  • Reagents : DEAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent : Anhydrous THF.

  • Conditions : 0°C to room temperature, 12 hours.

  • Yield : 82–89%.

Advantages :

  • Avoids strong bases, minimizing side reactions.

  • High regioselectivity for the phenolic oxygen.

Palladium-Catalyzed α-Arylation Strategy

Cross-Coupling Methodology

A palladium-catalyzed α-arylation between 4-bromo-2-(but-3-en-1-yloxy)iodobenzene and acetyl acetone derivatives enables ketone installation. This method is effective for late-stage functionalization.

Representative Synthesis :

  • Substrate : 4-Bromo-2-(but-3-en-1-yloxy)iodobenzene (2.0 mmol).

  • Coupling Partner : Tributyl(1-ethoxyvinyl)tin (2.4 mmol).

  • Catalyst : Pd(OAc)₂ (0.05 equiv), P(t-Bu)₃ (0.1 equiv).

  • Solvent : Toluene (20 mL).

  • Conditions : 100°C, 12 hours.

  • Hydrolysis : 2M HCl (aq.) to yield the ketone.

  • Yield : 71–83%.

Critical Factors :

  • Use of bulky phosphine ligands (e.g., P(t-Bu)₃) suppresses β-hydride elimination.

  • Moisture-free conditions prevent catalyst deactivation.

Bromination of Preformed Ether Intermediates

Sequential Bromination-Etherification

Bromination of 2-(but-3-en-1-yloxy)acetophenone at the 4-position using N-bromosuccinimide (NBS) or molecular bromine (Br₂).

Procedure :

  • Substrate : 2-(but-3-en-1-yloxy)acetophenone (10.0 mmol).

  • Brominating Agent : NBS (12.0 mmol).

  • Initiator : AIBN (0.2 mmol).

  • Solvent : CCl₄ (50 mL).

  • Conditions : Reflux under light (λ = 400 nm) for 6 hours.

  • Yield : 68–75%.

Limitations :

  • Over-bromination at the α-position of the ketone.

  • Requires rigorous control of stoichiometry.

One-Pot Synthesis from 2-Hydroxyacetophenone

Integrated Bromination and Etherification

A tandem approach simplifies the synthesis by combining bromination and alkylation in a single pot.

Steps :

  • Bromination : 2-Hydroxyacetophenone (1.0 equiv) treated with Br₂ (1.1 equiv) in acetic acid at 0°C for 2 hours.

  • Etherification : Direct addition of but-3-en-1-ol (1.5 equiv), K₂CO₃ (2.0 equiv), and KI (0.1 equiv) in DMF at 80°C for 12 hours.

  • Yield : 62–70%.

Trade-offs :

  • Lower yield due to competing side reactions.

  • Simplified purification.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Alkylation65–78>95ScalabilityRequires excess alkylating agent
Mitsunobu Reaction82–89>98Mild conditionsHigh cost of reagents
Palladium Catalysis71–83>97Late-stage functionalizationSensitivity to moisture/oxygen
Sequential Bromination68–7590–95Avoids protective groupsRisk of over-bromination
One-Pot Synthesis62–7085–90Reduced stepsLower overall yield

Chemical Reactions Analysis

Types of Reactions: 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The ethanone moiety can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.

    Addition Reactions: The but-3-en-1-yloxy group can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one is particularly significant in medicinal chemistry for the following reasons:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range, indicating potent antiproliferative activity against human cancer cells.
  • Chemical Probes : The compound can be utilized as a chemical probe in biological systems, especially for studying enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with biological targets allows researchers to investigate the functional roles of specific proteins .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with tailored properties:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as photochemical reactivity.
  • Functional Coatings : Its reactivity allows for the development of functional coatings that can respond to environmental stimuli, making it suitable for applications in smart materials .

Chemical Biology

The compound's unique structure facilitates its use in chemical biology:

  • Photoaffinity Labeling : It can be used in photoaffinity labeling techniques where UV light induces covalent bonding with target biomolecules. This method aids in mapping protein interactions within cells .
  • Mechanistic Studies : Researchers utilize this compound to explore the mechanisms of action of various biological pathways by covalently modifying specific targets and studying subsequent effects on cellular functions.

Case Study 1: Anticancer Properties

A study conducted on derivatives of this compound demonstrated significant anticancer properties. The synthesized derivatives were tested against several human cancer cell lines, revealing promising results with IC50 values indicating effective growth inhibition.

Case Study 2: Chemical Probes in Enzyme Studies

In another investigation, researchers employed this compound as a chemical probe to study enzyme kinetics. By attaching the compound to specific enzymes, they were able to observe changes in activity and binding affinities, providing insights into enzyme mechanisms.

Mechanism of Action

The mechanism of action of 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the but-3-en-1-yloxy group can play crucial roles in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : Para-bromination (as in the target compound) enhances electrophilicity at the carbonyl group compared to ortho-brominated analogs .
  • Alkenyloxy vs. Alkoxy : The butenyloxy group introduces π-electrons, enabling Diels-Alder reactions, unlike saturated alkoxy chains (e.g., piperidinylpropoxy in ) .
  • Heterocyclic Derivatives: Thiophene-based bromoacetophenones () exhibit red-shifted UV absorption due to extended conjugation, unlike phenyl-based analogs .

Physicochemical and Spectroscopic Properties

Table 2: Spectral and Physical Data

Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one Not reported 5.8–6.1 (vinyl CH₂), 2.6 (COCH₃) 196.2 (C=O), 121–132 (aromatic C)
1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one 148–151 (HCl salt) 3.2–3.5 (piperidine CH₂) 65.5 (OCH₂), 207.1 (C=O)
1-(4-Methoxyphenyl)ethan-1-one 137–138 3.8 (OCH₃), 2.5 (COCH₃) 55.3 (OCH₃), 197.8 (C=O)

Key Observations :

  • The target compound’s ¹H NMR shows distinct vinyl proton signals (δ 5.8–6.1), absent in saturated analogs like 1-(4-methoxyphenyl)ethan-1-one .
  • Bromination deshields aromatic carbons, shifting ¹³C NMR signals upfield compared to non-brominated derivatives .

Key Observations :

  • Piperidine-containing derivatives () show gastroprotective effects, likely due to histamine receptor interactions, whereas bromophenols () exhibit antioxidant properties .
  • The target compound’s alkenyloxy group may confer reactivity for click chemistry or prodrug strategies, unlike saturated chains .

Research Findings and Implications

  • Synthetic Flexibility : The butenyloxy group allows post-functionalization (e.g., hydrohalogenation), expanding utility in medicinal chemistry .
  • Contradictions: While bromine generally increases bioactivity, shows bromophenols with variable efficacy (IC₅₀ 0.9–231 µg/mL), suggesting substituent positioning critically impacts function .

Biological Activity

1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a but-3-en-1-yloxy group, and an ethanone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.

  • Molecular Formula : C₁₂H₁₃BrO₂
  • Molecular Weight : 269.13 g/mol
  • CAS Number : 1549777-15-2

Synthesis

The synthesis of this compound typically involves:

  • Starting with 4-bromo-2-hydroxyacetophenone .
  • Etherification with but-3-en-1-ol in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
  • The reaction is carried out at elevated temperatures to facilitate the formation of the but-3-en-1-yloxy group.
  • Purification through recrystallization or column chromatography to yield the final product in high purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on styrylquinolines, which share structural similarities, demonstrated their effectiveness against various microbial strains, suggesting that this compound may possess similar properties .

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The bromine atom and the but-3-en-1-yloxy group are thought to enhance binding affinity and selectivity, potentially modulating enzymatic activity .

Case Studies and Research Findings

A variety of studies have explored the biological implications of compounds related to this compound:

StudyFindings
Antimicrobial Activity Compounds with similar structures showed effective inhibition against bacterial strains, indicating potential applications in developing new antibiotics .
Medicinal Chemistry Applications As an intermediate in drug synthesis, this compound may lead to the development of pharmaceuticals targeting specific diseases due to its unique chemical properties .
Material Science Applications The compound's versatility allows for use in synthesizing advanced materials, highlighting its importance beyond medicinal chemistry .

Comparison with Related Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameStructureBiological Activity
4-Bromo-2-hydroxyacetophenone StructurePrecursor for synthesis; limited direct biological activity.
4-Bromo-2-(but-3-en-1-yloxy)benzene StructureSimilar properties but lacks the ethanone moiety; less versatile in applications.

Q & A

Q. What are the optimal synthetic routes for 1-[4-Bromo-2-(but-3-en-1-yloxy)phenyl]ethan-1-one?

The compound can be synthesized via O-alkylation of 4-bromo-2-hydroxyacetophenone with 3-buten-1-yl bromide. A typical procedure involves refluxing the reactants in acetone with potassium carbonate as a base to deprotonate the phenolic hydroxyl group, followed by purification via column chromatography . Alternative methods may include phase-transfer catalysis or microwave-assisted synthesis to enhance reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and alkoxy group integration.
  • FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and alkene (C=C, ~1640 cm⁻¹) stretches.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (using SHELX programs ) to resolve ambiguous stereochemistry or crystallographic packing effects.

Q. What are common functionalization pathways for this compound?

The bromine atom at the 4-position enables Suzuki-Miyaura cross-coupling with aryl boronic acids to generate biaryl derivatives. The but-3-en-1-yloxy group can undergo oxidation (e.g., ozonolysis to cleave the alkene) or electrophilic additions (e.g., epoxidation) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination or alkoxy substitution be mitigated?

Regioselectivity in bromination is influenced by directing effects: the electron-withdrawing carbonyl group directs electrophilic substitution to the para position. For alkoxy group introduction, steric hindrance from the butenyl chain may require optimizing reaction temperature or using bulky bases (e.g., DBU) to minimize competing side reactions . Computational tools (DFT calculations) can predict substituent effects on reaction pathways.

Q. How do researchers resolve contradictions in spectroscopic data, such as unexpected NOE correlations in NMR?

Discrepancies between experimental and predicted spectra may arise from dynamic effects (e.g., hindered rotation of the butenyloxy group). Strategies include:

  • Variable-temperature NMR to probe conformational flexibility.
  • 2D NMR (COSY, NOESY) to confirm through-space interactions.
  • Comparison with crystallographic data (via SHELXL ) to validate spatial arrangements.

Q. What role does the but-3-en-1-yloxy group play in modulating biological activity?

The alkene in the butenyloxy group may enhance membrane permeability via increased lipophilicity (logP ~2.8, predicted). It also serves as a handle for bioorthogonal reactions (e.g., click chemistry with tetrazines) to conjugate the compound to targeting moieties in drug delivery studies .

Q. How can computational modeling predict this compound’s interaction with enzymatic targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to targets like cytochrome P450 enzymes. Key parameters include:

  • Binding affinity (ΔG) calculated from docking scores.
  • Hydrogen-bonding interactions with active-site residues (e.g., Tyr, His).
  • Solvent-accessible surface area (SASA) to assess hydrophobicity .

Q. What strategies optimize reaction yields in large-scale syntheses?

  • Flow chemistry to improve heat/mass transfer during exothermic steps (e.g., alkylation).
  • Catalytic systems (e.g., Pd/C for debromination side reactions).
  • DoE (Design of Experiments) to statistically optimize solvent/base combinations .

Comparative and Mechanistic Questions

Q. How does this compound’s reactivity compare to analogs lacking the alkene moiety?

The butenyloxy group increases electron density on the phenyl ring (via resonance), accelerating electrophilic substitutions. In contrast, saturated alkoxy analogs (e.g., butoxy derivatives) exhibit slower kinetics due to reduced conjugation. Reactivity differences are quantifiable via Hammett σ values .

Q. What analytical methods quantify the compound’s stability under physiological conditions?

  • HPLC-UV to monitor degradation products in simulated gastric fluid (pH 1.2).
  • LC-MS/MS to identify oxidation byproducts (e.g., epoxides from alkene oxidation).
  • Accelerated stability studies (40°C/75% RH) to determine shelf-life .

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